Dodecyl naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl naphthalene-2-carboxylate is an organic compound belonging to the class of naphthalene carboxylates. It consists of a naphthalene ring substituted with a carboxylate group at the second position and a dodecyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl naphthalene-2-carboxylate can be synthesized through the esterification of naphthalene-2-carboxylic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Dodecyl naphthalene-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield naphthalene-2-carboxylic acid and dodecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the naphthalene ring, leading to the formation of naphthoquinones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: Naphthalene-2-carboxylic acid and dodecanol.
Oxidation: Naphthoquinones and other oxidized derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Dodecyl naphthalene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of dodecyl naphthalene-2-carboxylate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction of molecules. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylate: Similar structure but with the carboxylate group at the first position.
Dodecyl benzene sulfonate: Another surfactant with a similar dodecyl chain but with a sulfonate group instead of a carboxylate group.
Dodecyl phenyl ether: Contains a dodecyl chain attached to a phenyl ring through an ether linkage.
Uniqueness
Dodecyl naphthalene-2-carboxylate is unique due to the presence of both a naphthalene ring and a long dodecyl chain
Properties
CAS No. |
113603-08-0 |
---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
dodecyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-13-18-25-23(24)22-17-16-20-14-11-12-15-21(20)19-22/h11-12,14-17,19H,2-10,13,18H2,1H3 |
InChI Key |
LDBZNGNKXVAWMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.